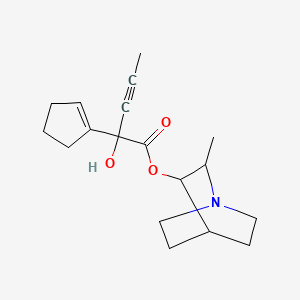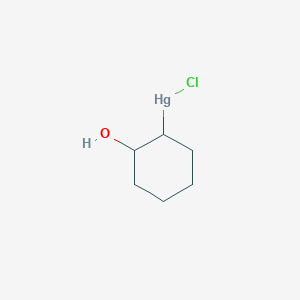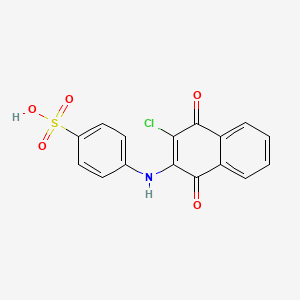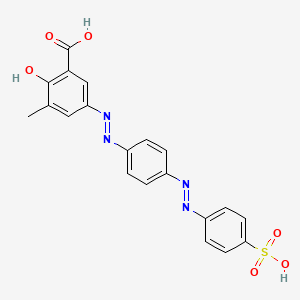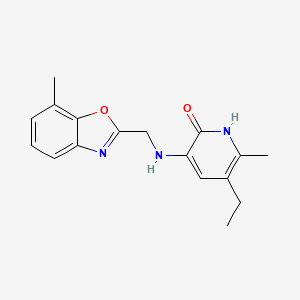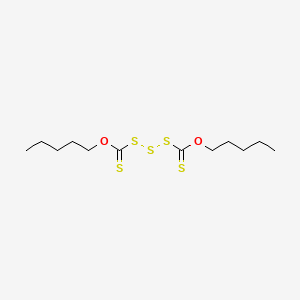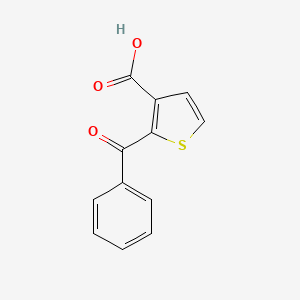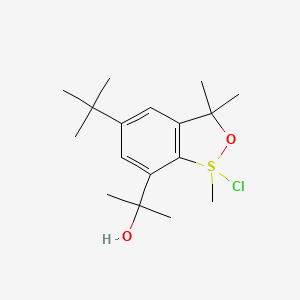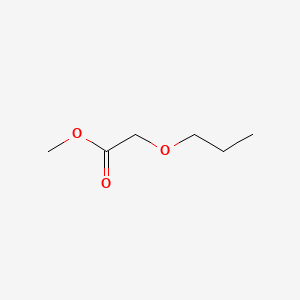
Methyl propoxyacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
Methyl propoxyacetate can be synthesized through the esterification of propoxyacetic acid with methanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester .
Industrial Production Methods
In industrial settings, this compound is produced through a continuous esterification process. This involves the reaction of propoxyacetic acid with methanol in the presence of an acid catalyst. The reaction mixture is continuously fed into a reactor, and the product is distilled off to separate it from the unreacted starting materials and by-products .
化学反応の分析
Types of Reactions
Methyl propoxyacetate undergoes several types of chemical reactions, including:
Substitution: This compound can undergo nucleophilic substitution reactions where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride or other strong reducing agents.
Substitution: Various nucleophiles under appropriate conditions.
Major Products Formed
Hydrolysis: Propoxyacetic acid and methanol.
Reduction: Corresponding alcohol.
Substitution: Various substituted products depending on the nucleophile used.
科学的研究の応用
Methyl propoxyacetate has several applications in scientific research and industry:
Chemistry: Used as a solvent in organic synthesis and as a reagent in various chemical reactions.
Medicine: Utilized in the formulation of pharmaceuticals and as a solvent for drug delivery systems.
Industry: Used in the production of coatings, adhesives, and cleaning agents due to its solvent properties.
作用機序
The mechanism of action of methyl propoxyacetate primarily involves its solvent properties. It can dissolve various organic compounds, facilitating their reactions and interactions. The molecular targets and pathways involved depend on the specific application and the compounds it interacts with .
類似化合物との比較
Similar Compounds
Ethyl acetate: Another ester with similar solvent properties but a different molecular structure.
Methyl butyrate: An ester with a similar molecular formula but different chemical properties.
Uniqueness
Methyl propoxyacetate is unique due to its specific molecular structure, which imparts distinct solvent properties. It has a higher boiling point and different reactivity compared to similar esters, making it suitable for specific industrial applications .
特性
CAS番号 |
17640-30-1 |
|---|---|
分子式 |
C6H12O3 |
分子量 |
132.16 g/mol |
IUPAC名 |
methyl 2-propoxyacetate |
InChI |
InChI=1S/C6H12O3/c1-3-4-9-5-6(7)8-2/h3-5H2,1-2H3 |
InChIキー |
AVVSSORVCLNBOS-UHFFFAOYSA-N |
正規SMILES |
CCCOCC(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


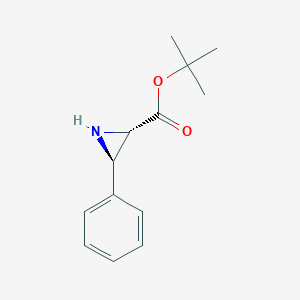
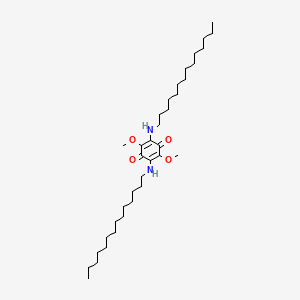
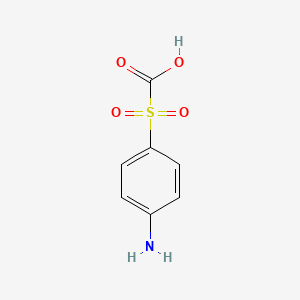
![2-[2-cyano-3-(methylamino)anilino]-2-oxoacetic acid](/img/structure/B12802215.png)


